molecular formula C6H11N3O2 B13113769 2-(Aminomethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 744175-78-8

2-(Aminomethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B13113769
CAS No.: 744175-78-8
M. Wt: 157.17 g/mol
InChI Key: FXPVXLLICWGRGN-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diamine and a carbonyl compound, the cyclization can be achieved using acid or base catalysts. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Aminomethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It can be utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the carboxylic acid group can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways and influence the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    4-Amino-5-aminomethyl-2-methylpyrimidine: Another pyrimidine derivative with different substituents.

Uniqueness

2-(Aminomethyl)-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group and a carboxylic acid group on a tetrahydropyrimidine ring makes it a versatile compound for various applications.

Properties

CAS No.

744175-78-8

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

2-(aminomethyl)-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid

InChI

InChI=1S/C6H11N3O2/c7-3-5-8-2-1-4(9-5)6(10)11/h4H,1-3,7H2,(H,8,9)(H,10,11)

InChI Key

FXPVXLLICWGRGN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NC1C(=O)O)CN

Origin of Product

United States

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